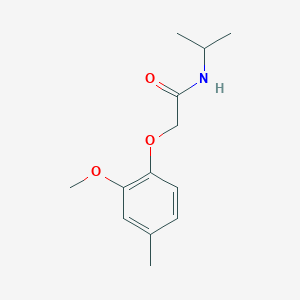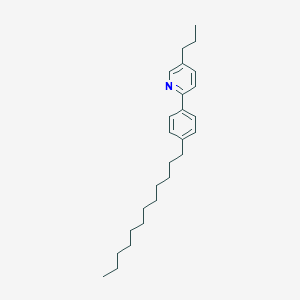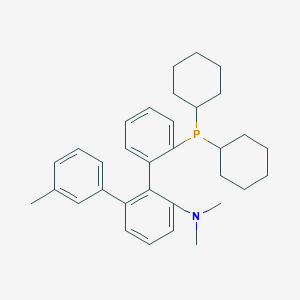
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-methylphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-methylphenyl)aniline is a complex organic compound that features a phosphanyl group attached to a phenyl ring, which is further connected to an aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-methylphenyl)aniline typically involves multiple steps. One common method includes the reaction of a phosphine derivative with an aniline compound under controlled conditions. For example, the reaction might be carried out in a dry solvent such as dichloromethane, with the addition of a base like pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to ensure consistent production. The use of automated systems for reagent addition and product isolation would also be crucial in an industrial setting .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-methylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the aniline derivative.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphanyl group would yield phosphine oxides, while substitution reactions could introduce various functional groups onto the phenyl rings .
Applications De Recherche Scientifique
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-methylphenyl)aniline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis.
Biology: The compound can be used in the development of new pharmaceuticals due to its potential biological activity.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism by which 2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-methylphenyl)aniline exerts its effects involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. Additionally, the aniline derivative can interact with biological molecules, potentially modulating their activity. The exact pathways involved depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-N-methylaniline: This compound has a similar aniline structure but lacks the phosphanyl group, making it less versatile in catalysis.
3-Bromo-N-methylaniline: This compound features a bromine substituent, which can participate in different types of chemical reactions compared to the phosphanyl group.
Uniqueness
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-methylphenyl)aniline is unique due to the presence of the dicyclohexylphosphanyl group, which enhances its ability to act as a ligand in coordination chemistry. This makes it particularly valuable in catalytic applications where precise control over reaction conditions is required .
Propriétés
Formule moléculaire |
C33H42NP |
|---|---|
Poids moléculaire |
483.7 g/mol |
Nom IUPAC |
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-methylphenyl)aniline |
InChI |
InChI=1S/C33H42NP/c1-25-14-12-15-26(24-25)29-21-13-22-31(34(2)3)33(29)30-20-10-11-23-32(30)35(27-16-6-4-7-17-27)28-18-8-5-9-19-28/h10-15,20-24,27-28H,4-9,16-19H2,1-3H3 |
Clé InChI |
AZKYDLNHSDXUJT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=C(C(=CC=C2)N(C)C)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



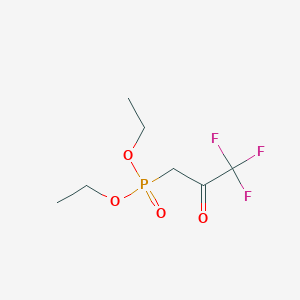

![[3-(2,5-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887383.png)
![6-[(2,4-Dibromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14887387.png)
![6'-Fluorospiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14887402.png)
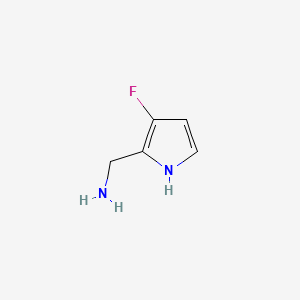
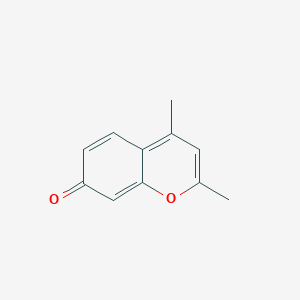

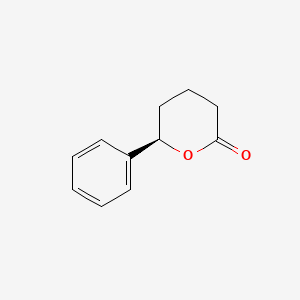
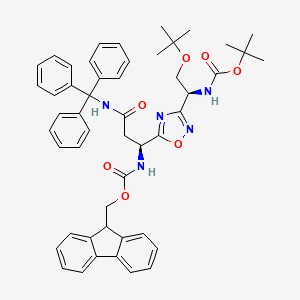
![2-(((3AR,4S,6R,6aS)-6-((3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14887442.png)
